1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a pyrazine moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] photocycloaddition of alkenes, which forms the cyclobutane ring. This reaction can be catalyzed by light and often requires specific conditions such as the presence of a photosensitizer .
Industrial Production Methods: Industrial production of this compound may involve scalable organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
Cyclobutanecarboxylic acid: Lacks the pyrazine ring, making it less complex.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of a pyrazine ring
Uniqueness: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a pyrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13) |
InChI Key |
BOHDQKOADDBWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
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